2-Hexanoyloxazole
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Overview
Description
2-Hexanoyloxazole, also known as 1-(1,3-oxazol-2-yl)-1-hexanone, is a heterocyclic compound with the molecular formula C9H13NO2. It features a five-membered oxazole ring, which includes both nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oxazole derivatives, including 2-Hexanoyloxazole, can be achieved through various methods. One common approach is the van Leusen oxazole synthesis, which involves a [3+2] cycloaddition reaction between aldehydes and tosylmethylisocyanides (TosMICs) under basic conditions . This method is favored for its efficiency and the ability to produce a wide range of oxazole derivatives.
Industrial Production Methods: Industrial production of this compound may involve the use of magnetically recoverable catalysts. These catalysts offer high stability and can be easily separated from the reaction mixture using an external magnet, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-Hexanoyloxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms, such as alcohols.
Substitution: The oxazole ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
2-Hexanoyloxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological systems and interactions due to its ability to bind with various receptors and enzymes.
Mechanism of Action
The mechanism of action of 2-Hexanoyloxazole involves its interaction with molecular targets, such as enzymes and receptors. The oxazole ring allows the compound to form non-covalent interactions, including hydrogen bonding and van der Waals forces, with these targets. This interaction can modulate the activity of the targets, leading to various biological effects .
Comparison with Similar Compounds
Isoxazoles: These compounds have a similar structure to oxazoles but with the nitrogen and oxygen atoms in different positions.
Oxadiazoles: These heterocycles contain two nitrogen atoms and one oxygen atom in a five-membered ring.
Benzoxazoles: These compounds feature a fused benzene ring with an oxazole ring.
Uniqueness of 2-Hexanoyloxazole: this compound is unique due to its specific substitution pattern and the presence of a hexanoyl group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
1-(1,3-oxazol-2-yl)hexan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-2-3-4-5-8(11)9-10-6-7-12-9/h6-7H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDURLTQSHCMKHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=NC=CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642035 |
Source
|
Record name | 1-(1,3-Oxazol-2-yl)hexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898758-30-0 |
Source
|
Record name | 1-(2-Oxazolyl)-1-hexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898758-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1,3-Oxazol-2-yl)hexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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